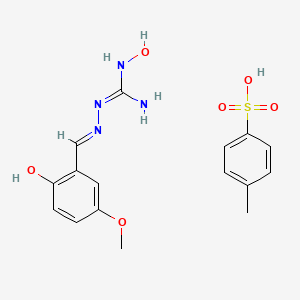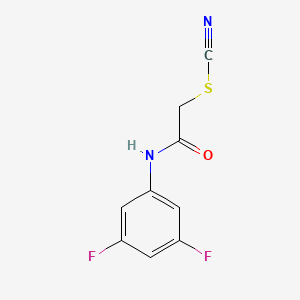
C.I. Acid Brown 314
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Acid Brown 314 is a synthetic dye that belongs to the azo group of dyes. It is commonly used in the textile industry to dye cotton, wool, and silk. In recent years, C.I.
准备方法
Synthetic Routes and Reaction Conditions
C.I. Acid Brown 314 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reactant concentrations. The process may also include purification steps to remove impurities and achieve the desired dye quality .
化学反应分析
Types of Reactions
C.I. Acid Brown 314 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学研究应用
CI
Biomedicine: It has shown anticancer properties by inhibiting the growth of cancer cells.
Alzheimer’s Disease: The dye has been studied for its potential use in the treatment of Alzheimer’s disease, as it inhibits the formation of beta-amyloid fibrils.
Textile Industry: It is widely used to dye cotton, wool, and silk, providing vibrant and long-lasting colors.
作用机制
The mechanism by which C.I. Acid Brown 314 exerts its effects involves interactions with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes that promote cancer cell growth. In the case of Alzheimer’s disease, the dye inhibits the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology .
相似化合物的比较
C.I. Acid Brown 314 is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- C.I. Acid Brown 324
- C.I. Acid Brown 349
- C.I. Acid Brown 311
- C.I. Acid Brown 348
- C.I. Acid Brown 354
- C.I. Acid Brown 325
- C.I. Acid Brown 298
- C.I. Acid Brown 355
These compounds share similar synthetic routes and applications but may differ in their specific chemical properties and reactivity.
属性
CAS 编号 |
12219-81-7 |
|---|---|
分子式 |
C5H2ClI2N |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




